N,N'-(Iminobis(ethyleneiminoethylene))bis(oleamide)
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Overview
Description
N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) is a chemical compound with the molecular formula C44H87N5O2 and a molecular weight of 718.19388 g/mol . It is known for its unique structure, which includes two oleamide groups connected by an iminobis(ethyleneiminoethylene) linker. This compound is used in various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) typically involves the reaction of oleic acid with ethylenediamine to form oleamide, followed by further reaction with iminobis(ethyleneiminoethylene). The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve multiple steps, including purification stages to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug delivery systems.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(oleamide): Similar structure but lacks the iminobis(ethyleneiminoethylene) linker.
N,N’-Bis(oleamide)ethylenediamine: Contains ethylenediamine instead of iminobis(ethyleneiminoethylene).
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bis(oleamide) is unique due to its specific linker, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
67785-94-8 |
---|---|
Molecular Formula |
C44H87N5O2 |
Molecular Weight |
718.2 g/mol |
IUPAC Name |
(Z)-N-[2-[2-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C44H87N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45-47H,3-16,21-42H2,1-2H3,(H,48,50)(H,49,51)/b19-17-,20-18- |
InChI Key |
KYVMYYMBMFHFLN-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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